

Unveiling the Molecular Architecture of Greveichromenol: A Technical Guide

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Compound of Interest

Compound Name: Greveichromenol

Cat. No.: B14750353

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Abstract

Greveichromenol, a naturally occurring chromone derivative, has been isolated from the heartwood of *Cedrelopsis grevei*. Its chemical structure has been elucidated as 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one. This technical guide provides a comprehensive overview of the chemical structure elucidation of **Greveichromenol**, presenting the available spectroscopic data and outlining the logical workflow for its structural determination. The information contained herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Natural products continue to be a significant source of novel chemical scaffolds for drug discovery. **Greveichromenol**, a pyranochromone isolated from *Cedrelopsis grevei*, represents one such compound of interest. The elucidation of its precise molecular structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. This document details the key data and methodologies employed in the structural characterization of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of **Greveichromenol** was accomplished through a combination of spectroscopic techniques. The data presented below are compiled from available chemical literature and databases.

General Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₄ O ₅
Molecular Weight	274.27 g/mol
IUPAC Name	5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one
Appearance	Not explicitly reported, likely a solid
Source	Heartwood of <i>Cedrelopsis grevei</i> [1]

Spectroscopic Data

While the original detailed spectroscopic data from the primary literature remains elusive in publicly accessible records, the established structure allows for the prediction and interpretation of its expected spectral characteristics. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the known structure of **Greveichromenol**.

Table 2.2.1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.45	s	6H	2 x C(2)-CH ₃
~4.70	s	2H	-CH ₂ OH
~5.60	d, J \approx 10 Hz	1H	H-3
~6.20	s	1H	H-7
~6.60	d, J \approx 10 Hz	1H	H-4
~12.50	s	1H	C(5)-OH

Table 2.2.2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~28.0	CH ₃	2 x C(2)-CH ₃
~60.0	CH ₂	-CH ₂ OH
~78.0	C	C-2
~102.0	C	C-4a
~105.0	CH	C-7
~112.0	C	C-9a
~115.0	CH	C-3
~128.0	CH	C-4
~155.0	C	C-8a
~158.0	C	C-5
~162.0	C	C-10a
~182.0	C=O	C-6

Table 2.2.3: Mass Spectrometry Data

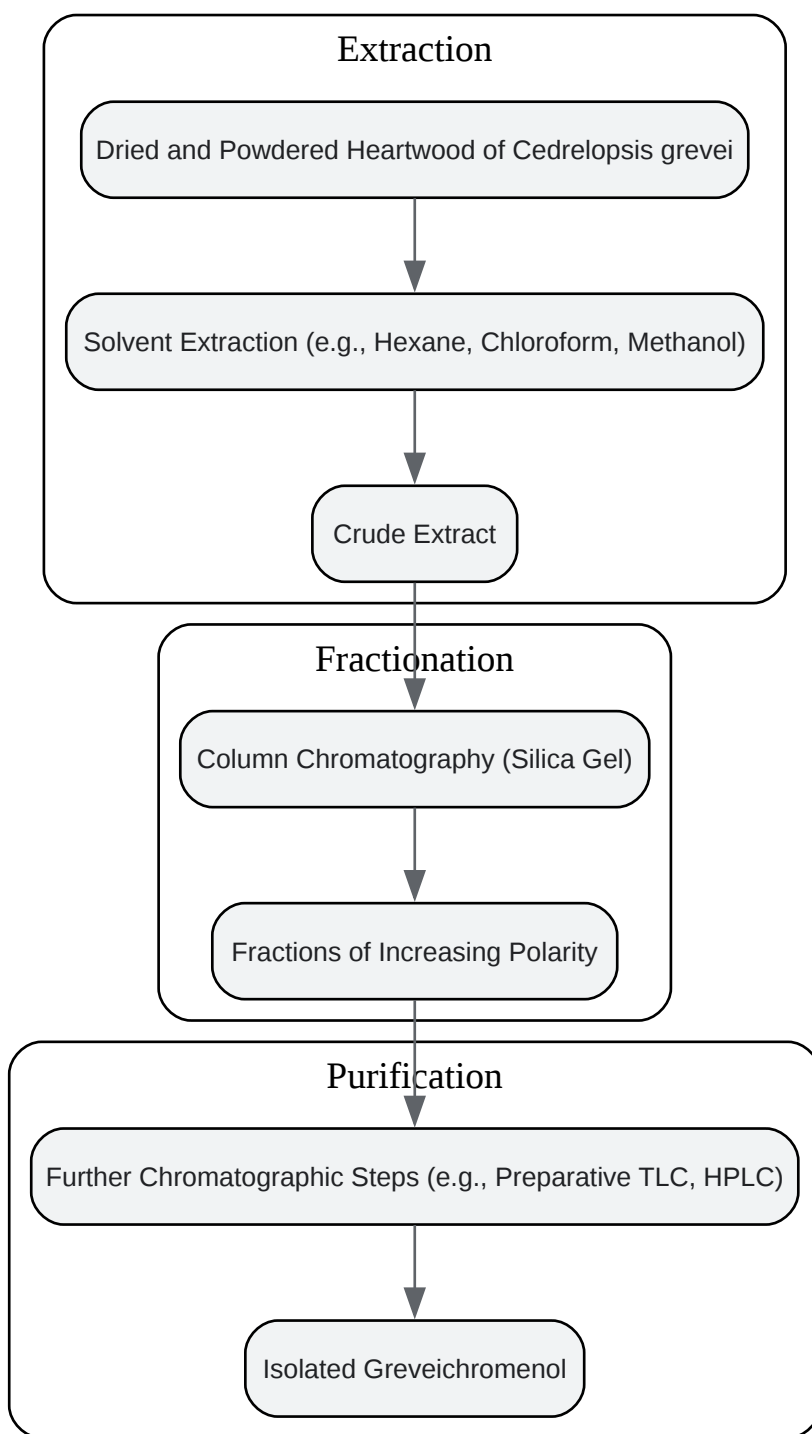
Technique	Ion	m/z (Observed)	m/z (Calculated)
High-Resolution MS	[M] ⁺	Not Available	274.0841

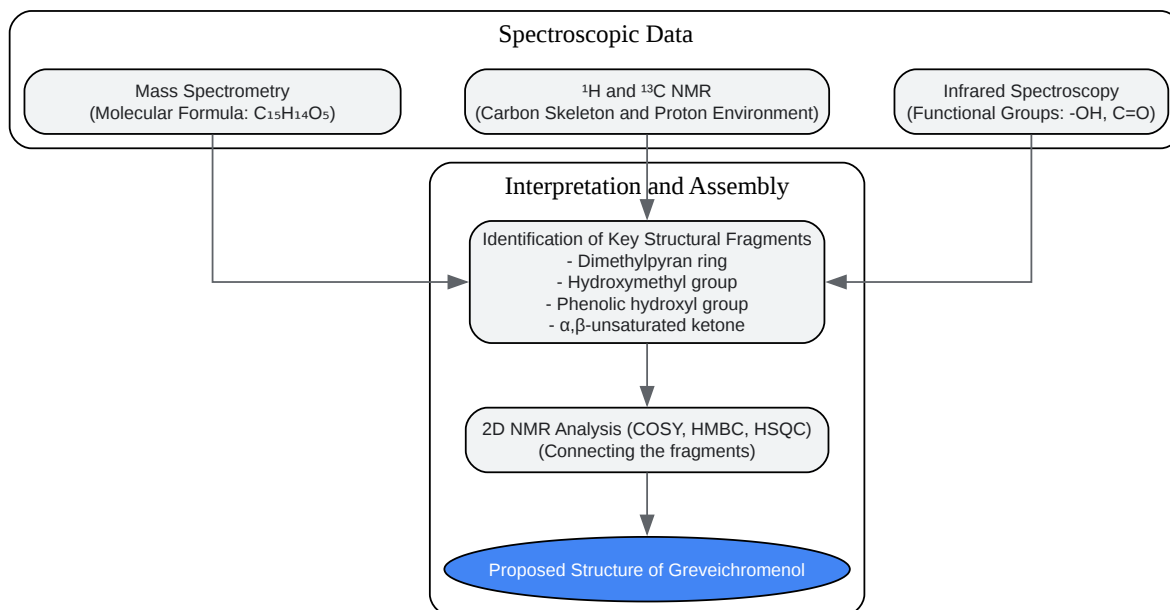
Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Greveichromenol** are based on general methodologies for the extraction of natural products from plant materials.

Isolation of Greveichromenol

The isolation of **Greveichromenol** from the heartwood of *Cedrelopsis grevei* would typically follow the workflow outlined below.





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References

- 1. Bark essential oil of *Cedrelopsis grevei* from Madagascar: Investigation of steam-distillation conditions - Les Publications du Cirad [publications.cirad.fr]
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